molecular formula C153H226ClN43O49S B3423064 GlucaGen CAS No. 28270-04-4

GlucaGen

カタログ番号 B3423064
CAS番号: 28270-04-4
分子量: 3519.2 g/mol
InChIキー: RKGLLHCSSVJTAN-YYICOITRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Glucagon is produced from the preproglucagon gene Gcg . Preproglucagon first has its signal peptide removed by signal peptidase, forming the 160-amino acid protein proglucagon . Proglucagon is then cleaved by proprotein convertase 2 to glucagon (amino acids 33-61) in pancreatic islet α cells .


Molecular Structure Analysis

Glucagon is a 29-amino acid polypeptide . Its primary structure in humans is: NH2 - His - Ser - Gln - Gly - Thr - Phe - Thr - Ser - Asp - Tyr - Ser - Lys - Tyr - Leu - Asp - Ser - Arg - Arg - Ala - Gln - Asp - Phe - Val - Gln - Trp - Leu - Met - Asn - Thr - COOH . The polypeptide has a molecular mass of 3485 daltons .


Chemical Reactions Analysis

Glucagon raises blood sugar through activation of hepatic glucagon receptors, stimulating glycogenolysis and the release of glucose . Glucagon can also prevent your liver from taking in and storing glucose so that more glucose stays in your blood .


Physical And Chemical Properties Analysis

As starch and glycogen have very similar chemical properties but strongly different physical characteristics . Glucagon is a reliable method of raising the patient’s glucose and relieving severe hypoglycemia long enough for more definitive correction of the patient’s glucose levels by mouth .

科学的研究の応用

Glucagon-Like Peptide 1 and Clinical Applications

Glucagon-Like Peptide 1 (GLP-1) has been a subject of scientific research with potential clinical applications, especially in the treatment of type II diabetes mellitus. Studies have focused on understanding its biological actions and its therapeutic perspective, recognizing the need for further research before GLP-1 or its synthetic analogues are ready for clinical applications (Göke, Göke, Holst, & Ørskov, 1993).

Pharmacogenetics of GLP-1 Agonists

The field of pharmacogenetics explores how genetic variations affect individual responses to drugs, including GLP-1 agonists used for treating type 2 diabetes mellitus (T2DM). Research has shown that genetic polymorphisms in GLP-1 related genes may influence the therapeutic response to GLP-1 agonist treatment, highlighting the importance of a personalized approach in anti-diabetic treatment (Karras et al., 2018).

Discovery and Characterization of GLP-1

The discovery and characterization of GLP-1 have been pivotal in understanding its role as an insulin-stimulating glucoregulatory hormone. The journey of GLP-1 from basic science to clinical proof-of-concept studies showcases its significant attributes and mechanistic advances that have implications for translational medicine (Drucker, Habener, & Holst, 2017).

Structural Modification of GLP-1

Research on the structural modification of GLP-1 has been driven by the pursuit of improving its hypoglycemic effects. The development of relevant patent technology and the exploration of the improvement trends in GLP-1 patent technology provide insights into the ongoing efforts to enhance the therapeutic potential of GLP-1 (Xia Wen-jin, 2015).

Optogenetic Transcription Devices and GLP-1

Innovative approaches, such as the use of optogenetic transcription devices, have been explored to enhance blood-glucose homeostasis. These devices, capable of blue-light–triggered expression of GLP-1, demonstrate the potential of synthetic biology in creating genetic devices that reprogram metabolic activities with therapeutic applications, such as in the treatment of type II diabetic mice (Ye, Daoud-El Baba, Peng, & Fussenegger, 2011).

作用機序

Target of Action

Glucagon hydrochloride, also known as GlucaGen, primarily targets the hepatic glucagon receptors . These receptors are G-protein coupled receptors (GPCRs) expressed throughout the body . The activation of these receptors plays a crucial role in maintaining glucose homeostasis .

Mode of Action

Glucagon binds to the glucagon receptor, activating Gsα and Gq . This activation triggers adenylate cyclase, which increases intracellular cyclic AMP and activates protein kinase A . Activating Gq activates phospholipase C, increases the production of inositol 1,4,5-triphosphate, and releases intracellular calcium . Protein kinase A phosphorylates glycogen phosphorylase kinase, which phosphorylates glycogen phosphorylase, leading to the breakdown of glycogen .

Biochemical Pathways

The activation of glucagon receptors stimulates two primary biochemical pathways: glycogenolysis and gluconeogenesis . Glycogenolysis involves the breakdown of glycogen to glucose, while gluconeogenesis is the process of generating glucose from non-carbohydrate carbon substrates . Both processes result in the release of glucose from the liver .

Pharmacokinetics

Glucagon has a small volume of distribution and a moderate clearance . It has a short half-life, ranging from 8 to 18 minutes . Glucagon is extensively degraded in the liver, kidney, and plasma .

Result of Action

The primary result of Glucagon’s action is the increase in blood glucose concentration . By stimulating glycogenolysis and gluconeogenesis, Glucagon raises blood sugar levels, thereby treating hypoglycemia . It also temporarily inhibits the movement of the gastrointestinal tract, making it useful as a diagnostic aid in radiologic exams .

Action Environment

The action of Glucagon is influenced by various environmental factors. For instance, the pancreas releases glucagon when the amount of glucose in the bloodstream is too low . High blood-glucose levels, on the other hand, stimulate the release of insulin . Thus, glucagon and insulin are part of a feedback system that keeps blood glucose levels stable . Furthermore, Glucagon increases energy expenditure and is elevated under conditions of stress .

Safety and Hazards

Glucagon is generally safe to use, but it should be avoided in case of breathing mist, gas or vapours . It should not be in contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used while handling Glucagon .

生化学分析

Biochemical Properties

Glucagon hydrochloride interacts with various enzymes, proteins, and other biomolecules. It primarily acts on the liver, stimulating glycogenolysis (the breakdown of glycogen into glucose) and gluconeogenesis (the production of glucose from non-carbohydrate sources), and inhibiting glycogenesis (the formation of glycogen from glucose) and glycolysis (the breakdown of glucose) . It also promotes glucose production, fatty acid oxidation, thermogenesis, energy consumption, lipolysis, and myocardial contraction, and suppresses lipogenesis, appetite, and gastrointestinal motility .

Cellular Effects

Glucagon hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it stimulates hepatic glucose output, thereby leading to increases in blood glucose levels . This provides the major counterregulatory mechanism for insulin in maintaining glucose homeostasis in vivo .

Molecular Mechanism

The molecular mechanism of action of Glucagon hydrochloride involves binding to the glucagon receptor, a G protein-coupled receptor, located in the plasma membrane of the cell . This interaction activates the enzyme adenylate cyclase, which increases the intracellular conversion of ATP to adenosine 3′-5′-phosphate (cyclic AMP), the “second messenger” . This, in turn, activates protein kinase A, which phosphorylates and activates a number of important enzymes in target cells .

Temporal Effects in Laboratory Settings

The effects of Glucagon hydrochloride can change over time in laboratory settings. While specific studies on the temporal effects of Glucagon hydrochloride are limited, it is known that glucagon has many functions and its effects can vary depending on the physiological state and needs of the body .

Dosage Effects in Animal Models

The effects of Glucagon hydrochloride can vary with different dosages in animal models. While specific studies on dosage effects in animal models are limited, it is known that glucagon plays a critical role in glucose homeostasis and its effects can be influenced by factors such as the physiological state and needs of the body .

Metabolic Pathways

Glucagon hydrochloride is involved in several metabolic pathways. It stimulates glycogenolysis and gluconeogenesis, and inhibits glycogenesis and glycolysis . It also promotes glucose production, fatty acid oxidation, thermogenesis, energy consumption, lipolysis, and myocardial contraction, and suppresses lipogenesis, appetite, and gastrointestinal motility .

Transport and Distribution

The transport and distribution of Glucagon hydrochloride within cells and tissues are critical for its function. While specific studies on the transport and distribution of Glucagon hydrochloride are limited, it is known that glucagon acts primarily on the liver and its effects are mediated through the activation of hepatic glucagon receptors .

Subcellular Localization

The subcellular localization of Glucagon hydrochloride can influence its activity or function. While specific studies on the subcellular localization of Glucagon hydrochloride are limited, it is known that glucagon acts primarily on the liver and its effects are mediated through the activation of hepatic glucagon receptors .

特性

IUPAC Name

(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C153H225N43O49S.ClH/c1-72(2)52-97(133(226)176-96(47-51-246-11)132(225)184-104(60-115(159)209)143(236)196-123(78(10)203)151(244)245)179-137(230)103(58-83-64-167-89-29-19-18-28-87(83)89)183-131(224)95(43-46-114(158)208)177-148(241)120(74(5)6)194-141(234)101(54-79-24-14-12-15-25-79)182-138(231)105(61-117(211)212)185-130(223)94(42-45-113(157)207)171-124(217)75(7)170-127(220)91(31-22-49-165-152(160)161)172-128(221)92(32-23-50-166-153(162)163)174-146(239)110(69-199)191-140(233)107(63-119(215)216)186-134(227)98(53-73(3)4)178-135(228)99(56-81-33-37-85(204)38-34-81)180-129(222)90(30-20-21-48-154)173-145(238)109(68-198)190-136(229)100(57-82-35-39-86(205)40-36-82)181-139(232)106(62-118(213)214)187-147(240)111(70-200)192-150(243)122(77(9)202)195-142(235)102(55-80-26-16-13-17-27-80)188-149(242)121(76(8)201)193-116(210)66-168-126(219)93(41-44-112(156)206)175-144(237)108(67-197)189-125(218)88(155)59-84-65-164-71-169-84;/h12-19,24-29,33-40,64-65,71-78,88,90-111,120-123,167,197-205H,20-23,30-32,41-63,66-70,154-155H2,1-11H3,(H2,156,206)(H2,157,207)(H2,158,208)(H2,159,209)(H,164,169)(H,168,219)(H,170,220)(H,171,217)(H,172,221)(H,173,238)(H,174,239)(H,175,237)(H,176,226)(H,177,241)(H,178,228)(H,179,230)(H,180,222)(H,181,232)(H,182,231)(H,183,224)(H,184,225)(H,185,223)(H,186,227)(H,187,240)(H,188,242)(H,189,218)(H,190,229)(H,191,233)(H,192,243)(H,193,210)(H,194,234)(H,195,235)(H,196,236)(H,211,212)(H,213,214)(H,215,216)(H,244,245)(H4,160,161,165)(H4,162,163,166);1H/t75-,76+,77+,78+,88-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGLLHCSSVJTAN-YYICOITRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C153H226ClN43O49S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3519.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19179-82-9, 28270-04-4
Record name Glucagon hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucagon hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028270044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。